Cas no 17201-15-9 (2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)dimethanediyl]bis(4-methyl-6-nonylphenol))

2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)dimethanediyl]bis(4-methyl-6-nonylphenol) structure
17201-15-9 structure
Productnaam:2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)dimethanediyl]bis(4-methyl-6-nonylphenol)
CAS-nummer:17201-15-9
MF:C41H60O3
MW:600.913312911987
CID:1355151
PubChem ID:15685507

2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)dimethanediyl]bis(4-methyl-6-nonylphenol) Chemische en fysische eigenschappen

Naam en identificatie

    • 2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)dimethanediyl]bis(4-methyl-6-nonylphenol)
    • phenol, 2<wbr>
    • LogP
    • 2-[[2-hydroxy-3-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-5-methylphenyl]methyl]-4-methyl-6-nonylphenol
    • 2,6-Bis((2-hydroxy-5-methyl-3-nonylphenyl)methyl)-4-methylphenol
    • 17201-15-9
    • Phenol, 2,6-bis((2-hydroxy-5-methyl-3-nonylphenyl)methyl)-4-methyl-
    • SCHEMBL9652322
    • 2,6-bis(2-hydroxy-3-nonyl-5-methylbenzyl)p-cresol
    • 2,6-Bis((2-hydroxy-5-methyl-3- nonylphenyl)methyl)-4-methylphenol
    • Mesitol, alpha2,alpha6-bis(6-hydroxy-5-nonyl-m-tolyl)-
    • DTXSID6051302
    • 2,6-Bis-(2-hydroxy-3-nonyl5-methylbenzyl)-p-kresol
    • UNII-OW910TGU0X
    • NS00128659
    • MESITOL, .ALPHA.2,.ALPHA.6-BIS(6-HYDROXY-5-NONYL-M-TOLYL)-
    • Q27285881
    • OW910TGU0X
    • 2,6-Bis(2-hydroxy-3-nonyl-5-methylbenzyl)-p-cresol
    • Inchi: InChI=1S/C41H60O3/c1-6-8-10-12-14-16-18-20-33-22-30(3)24-35(39(33)42)28-37-26-32(5)27-38(41(37)44)29-36-25-31(4)23-34(40(36)43)21-19-17-15-13-11-9-7-2/h22-27,42-44H,6-21,28-29H2,1-5H3
    • InChI-sleutel: VLBZQNHLWMFCEI-UHFFFAOYSA-N
    • LACHT: CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CCCCCCCCC)C)C)O

Berekende eigenschappen

  • Exacte massa: 600.4545
  • Monoisotopische massa: 600.45424577g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 20
  • Complexiteit: 667
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 15
  • Topologisch pooloppervlak: 60.7Ų

Experimentele eigenschappen

  • PSA: 60.69

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